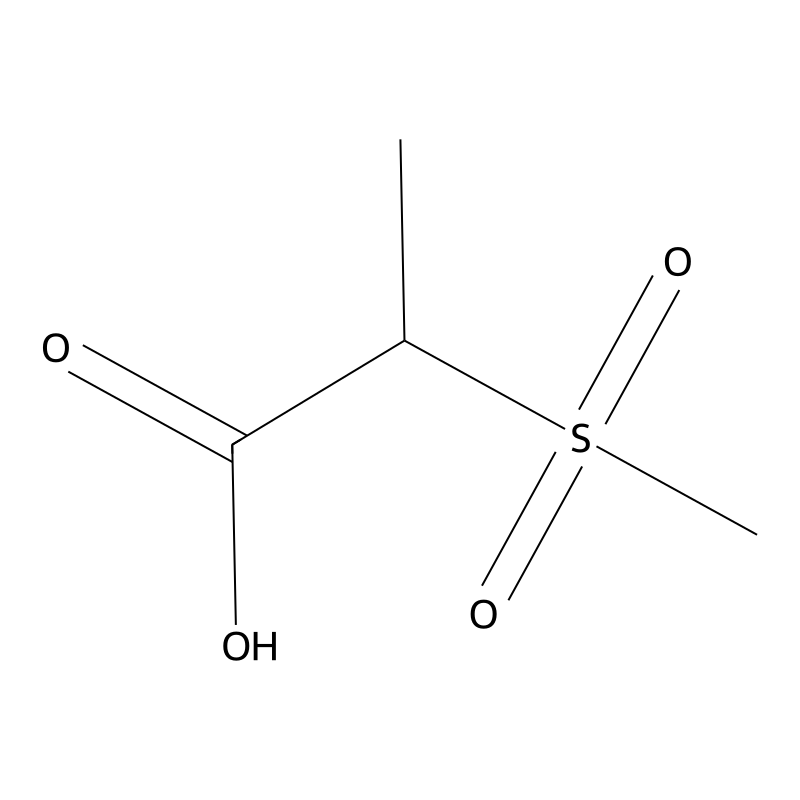

2-(Methylsulfonyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Methylsulfonyl)propanoic acid is a sulfonic acid compound characterized by its unique chemical structure, which includes a methylsulfonyl group attached to a propanoic acid backbone. Its molecular formula is C4H8O4S, and it has a molecular weight of approximately 152.17 g/mol. This compound is typically a colorless or slightly yellow liquid, known for its high solubility in water and various organic solvents, and it exhibits strong acidic properties with a pKa of around 1.92 .

The compound was first synthesized in 1951 through the reaction of methane with sulfur trioxide, establishing its significance in both research and industrial applications. Its distinct properties make it valuable in various fields, including pharmaceuticals and chemical synthesis.

- Esterification: The compound can react with alcohols to form esters.

- Oxidation: It can be oxidized to produce (S)-2-oxo-propanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction with agents such as lithium aluminum hydride yields (S)-2-hydroxypropanoic acid.

- Substitution: The methylsulfonyl group can be substituted by nucleophiles like amines or thiols under basic conditions.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic or neutral medium Reduction Lithium aluminum hydride Anhydrous ether Substitution Amines or thiols Presence of sodium hydroxide

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Amines or thiols | Presence of sodium hydroxide |

The synthesis of 2-(Methylsulfonyl)propanoic acid can be achieved through various methods:

- Esterification: A common method involves the esterification of (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions.Reaction Scheme:text

(S)-2-Hydroxypropanoic acid + Methanesulfonyl chloride → (S)-2-(Methylsulfonyl)propanoic acid - Industrial Production: On an industrial scale, continuous flow processes may be employed to enhance efficiency, utilizing automated reactors for precise control over reaction parameters such as temperature and pressure.

The applications of 2-(Methylsulfonyl)propanoic acid are diverse:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs.

- Chemical Synthesis: Acts as a reagent in organic chemistry for synthesizing other compounds.

- Research: Employed in biochemical studies due to its biological activity.

Several compounds share structural similarities with 2-(Methylsulfonyl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-2-Hydroxypropanoic acid | Lacks methylsulfonyl group | Less reactive due to absence of sulfonyl |

| Methanesulfonic acid | Contains sulfonyl group | Stronger acidity but lacks propanoic backbone |

| (S)-2-((Methylsulfonyl)oxy)butanoic acid | Additional carbon in the backbone | Different chemical properties due to larger structure |

Uniqueness

The uniqueness of 2-(Methylsulfonyl)propanoic acid lies in its combination of both methylsulfonyl and propanoic acid groups, which confer distinct reactivity and potential for diverse applications across various fields .